2-iodo-N-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-N-(trifluoromethyl)aniline: is an aromatic amine with the molecular formula C7H5F3IN . This compound is characterized by the presence of an iodine atom and a trifluoromethyl group attached to the aniline ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the coupling of 2-iodoaniline with trifluoromethylboronic acid in the presence of a palladium catalyst and a base.
Reductive Dechlorination: Another method involves the reductive dechlorination of 2-chloro-4-(trifluoromethyl)aniline using hydrogen gas in the presence of a palladium catalyst and an acid acceptor.
Industrial Production Methods: The industrial production of 2-iodo-N-(trifluoromethyl)aniline often involves large-scale Suzuki-Miyaura coupling reactions due to their high efficiency and selectivity. The reaction conditions are optimized to ensure maximum yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2-Iodo-N-(trifluoromethyl)aniline can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various quinoline derivatives, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Hydrogen Gas: Used in reductive dechlorination.
Organic Solvents: Such as toluene, ethanol, and dimethyl sulfoxide (DMSO).
Major Products:
Quinoline Derivatives: Formed through oxidation reactions.
Substituted Anilines: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Iodo-N-(trifluoromethyl)aniline is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: The compound is used in the development of biologically active molecules that can act as enzyme inhibitors or receptor antagonists .
Medicine: It is a key intermediate in the synthesis of various drugs, particularly those containing trifluoromethyl groups, which are known to enhance the pharmacokinetic properties of drugs .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes .
Wirkmechanismus
The mechanism by which 2-iodo-N-(trifluoromethyl)aniline exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and molecular targets. The iodine atom can be readily substituted, enabling the compound to form a wide range of derivatives with diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
2-Iodoaniline: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)aniline: Similar structure but lacks the iodine atom.
Uniqueness: 2-Iodo-N-(trifluoromethyl)aniline is unique due to the presence of both the iodine atom and the trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable intermediate in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H5F3IN |
---|---|
Molekulargewicht |
287.02 g/mol |
IUPAC-Name |
2-iodo-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H5F3IN/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4,12H |
InChI-Schlüssel |
FDFMGCIQMINQRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.